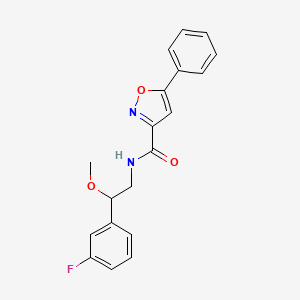

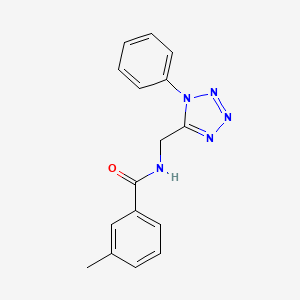

1-((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H16F2N4O3 and its molecular weight is 398.37. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Vibrational Spectroscopy and Chemical Analysis

Research involving similar compounds, like 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione, has employed vibrational spectroscopy (FT-IR and FT-Raman) to analyze molecular structure and interactions. Such studies offer insights into the compound's electronic properties, stability, and potential chemical behavior, laying the groundwork for pharmaceutical and material science applications (Sebastian et al., 2015).

Catalysis and Synthetic Chemistry

The use of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been documented as an efficient catalyst system for synthesizing related compounds, such as 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This highlights the compound's potential utility in facilitating chemical reactions, particularly in solvent-free conditions, which is a step toward green chemistry (Kefayati et al., 2012).

Fluorescent Chemosensors

Derivatives of similar compounds have been utilized as reversible colorimetric and fluorescent chemosensors for detecting ions like fluoride. This application is crucial in environmental monitoring and analytical chemistry, offering a method for sensitive and selective detection of specific substances (Zhang et al., 2020).

Drug Synthesis and Biological Activity

Compounds with a quinazoline-2,4-dione structure serve as key intermediates in the synthesis of several drugs. Their modification and study can lead to the discovery of new therapeutic agents, emphasizing their importance in drug design and pharmacology. For example, modifications to the quinazoline ring have led to compounds with potential as kinase inhibitors, providing a pathway for the development of cancer therapeutics and other drugs (Snow et al., 2002).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a propylquinazoline-2,4(1H,3H)-dione with a 3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl group.", "Starting Materials": [ "Propylquinazoline-2,4(1H,3H)-dione", "3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "The 3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methanol is reacted with DCC and DMAP in chloroform to form the corresponding activated ester.", "The activated ester is then reacted with the propylquinazoline-2,4(1H,3H)-dione in methanol to form the desired product.", "The product is purified by column chromatography using dichloromethane and diethyl ether as eluents.", "The final product is obtained as a white solid and characterized by NMR and mass spectrometry.", "The product is washed with sodium bicarbonate, sodium chloride, and water to remove any impurities." ] } | |

Numéro CAS |

2319878-12-9 |

Formule moléculaire |

C20H16F2N4O3 |

Poids moléculaire |

398.37 |

Nom IUPAC |

1-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |

InChI |

InChI=1S/C20H16F2N4O3/c1-2-9-25-19(27)13-5-3-4-6-16(13)26(20(25)28)11-17-23-18(24-29-17)12-7-8-14(21)15(22)10-12/h3-8,10H,2,9,11H2,1H3 |

Clé InChI |

ILUSPPHWRWYKFT-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2362041.png)

![1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2362042.png)

![N-(4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide](/img/structure/B2362043.png)

![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2362045.png)